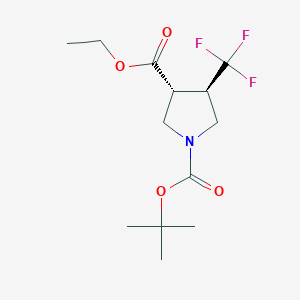
1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, ethyl, and trifluoromethyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions.
Reaction Conditions: These reactions usually require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(tert-Butyl) 3-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Trifluoromethyl Compounds: Molecules containing the trifluoromethyl group but with different core structures.
tert-Butyl and Ethyl Substituted Compounds: Compounds with tert-butyl and ethyl groups but different ring systems.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
1428776-53-7 |
|---|---|
Formule moléculaire |
C13H20F3NO4 |
Poids moléculaire |
311.30 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H20F3NO4/c1-5-20-10(18)8-6-17(7-9(8)13(14,15)16)11(19)21-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
DDLYEPHICIJRBB-IUCAKERBSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


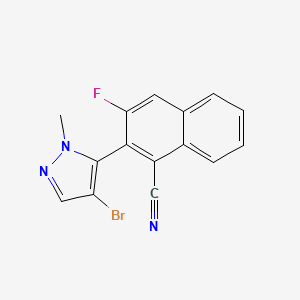
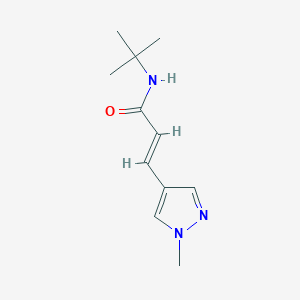
![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)
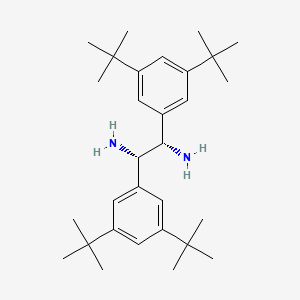
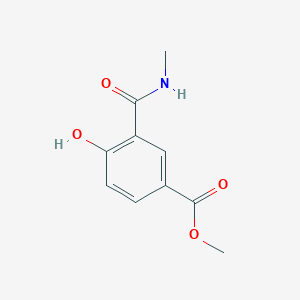
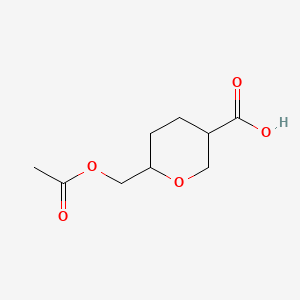
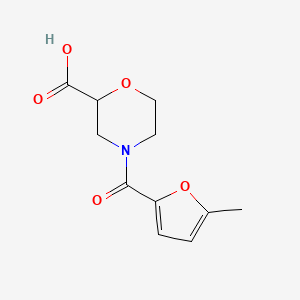

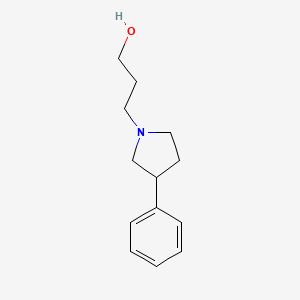
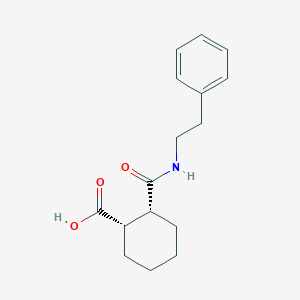

![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)

![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
